Enhanced Aqueous Solubility via Dihydrochloride Salt Form Dictates Assay Compatibility
The compound's dihydrochloride salt form provides a fundamental procurement advantage. The target compound, as a dihydrochloride salt, is reported to have enhanced aqueous solubility compared to its free base, a property critical for reproducible in vitro assay preparation . While specific quantitative solubility data for this compound is limited in the public domain, computational predictions (ALOGPS) estimate aqueous solubility of the free base at ~0.01 mg/mL. In contrast, a structurally similar analog lacking the dihydrochloride salt, 1-(4-benzhydrylpiperazin-1-yl)-2-phenylpropan-2-ol, is predicted to have a significantly lower solubility (~0.002 mg/mL) due to its higher lipophilicity (ClogP ~4.8 vs. ~4.2) [1]. This difference in salt form and resultant solubility can be the deciding factor in achieving consistent dose-response curves in cell-based assays.
| Evidence Dimension | Aqueous Solubility (Predicted) |
|---|---|
| Target Compound Data | ~0.01 mg/mL (Free base estimate; dihydrochloride salt expected to be higher) |
| Comparator Or Baseline | 1-(4-benzhydrylpiperazin-1-yl)-2-phenylpropan-2-ol (CAS 34661-70-6): ~0.002 mg/mL |
| Quantified Difference | Approximately 5-fold higher predicted solubility for the target compound's free base form, with an additional solubility enhancement typical of dihydrochloride salts. |
| Conditions | In silico prediction using ALOGPS 2.1 |
Why This Matters
Superior solubility directly impacts experimental reproducibility and reduces the need for DMSO solubilization, which can confound cellular assay results.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Solubility and LogP predictions for CAS 1049789-01-6 and CAS 34661-70-6. View Source
